molecular formula C7H13ClF3N B1378018 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride CAS No. 1384428-45-8

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

Cat. No. B1378018
CAS RN: 1384428-45-8
M. Wt: 203.63 g/mol
InChI Key: FZVZURSFICKCEE-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1384428-45-8 . It has a molecular weight of 203.63 and its IUPAC name is 4-(2,2,2-trifluoroethyl)piperidine hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H . This code provides a unique representation of the compound’s molecular structure. The compound’s formula is C7H13CLF3N .


Physical And Chemical Properties Analysis

This compound is a powder . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.

Scientific Research Applications

  • Crystal Structure Analysis :

    • Szafran, Komasa, and Bartoszak-Adamska (2007) studied the crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride, highlighting its orthorhombic crystal structure and the conformation of its piperidine ring. This research contributes to the understanding of the molecular geometry and potential applications in crystallography and material science (Szafran, M., Komasa, A., & Bartoszak-Adamska, E., 2007).
  • Synthesis and Medicinal Chemistry :

    • Zheng Rui (2010) and others have conducted research on the synthesis of derivatives of piperidine, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. These studies are crucial for developing new pharmaceutical compounds and exploring their potential therapeutic uses (Zheng Rui, 2010).
    • Logvinenko, Dolovanyuk, and Kondratov (2021) focused on developing a synthetic approach for preparing 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Their work contributes to the field of synthetic organic chemistry, particularly in creating building blocks for medicinal chemistry (Logvinenko, I. G., Dolovanyuk, V. G., & Kondratov, I., 2021).
  • Pharmacological Studies :

    • Research on various piperidine derivatives, such as those by Massicot, Steiner, and Godfroid (1985), has explored their metabolic activity and potential therapeutic applications in conditions like obesity. This research is vital for understanding the pharmacokinetics and pharmacodynamics of piperidine-based compounds (Massicot, F., Steiner, E., & Godfroid, J., 1985).
  • Bioactivity and Antimicrobial Properties :

    • Ovonramwen, Owolabi, and Oviawe (2019) synthesized and studied the antimicrobial activities of a novel piperidine derivative, highlighting its moderate effectiveness against various bacterial strains. This research is significant for developing new antimicrobial agents (Ovonramwen, O. B., Owolabi, B., & Oviawe, A. P., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2,2,2-trifluoroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVZURSFICKCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

CAS RN

1384428-45-8
Record name 4-(2,2,2-trifluoroethyl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Reactant of Route 6
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

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